sodium (8-quinolinylthio)acetate
Description
Sodium (8-quinolinylthio)acetate is a sodium salt of a quinoline-derived thioacetic acid. The compound likely features a quinoline ring substituted with a thioacetate (-S-CH2-COO⁻Na⁺) group at the 8-position. Its synthesis may involve nucleophilic substitution or coupling reactions, as inferred from methods used for similar quinolinol derivatives (e.g., reductions with sodium dithionite or condensation with acetamide precursors) .
Key applications include its role as a cross-linker or functional additive in pesticides, leveraging the aromatic quinoline moiety for stability and the thioacetate group for reactivity .
Properties
IUPAC Name |
sodium;2-quinolin-8-ylsulfanylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S.Na/c13-10(14)7-15-9-5-1-3-8-4-2-6-12-11(8)9;/h1-6H,7H2,(H,13,14);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEXGNJDQFRCIC-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)SCC(=O)[O-])N=CC=C2.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8NNaO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium (8-quinolinylthio)acetate typically involves the reaction of 8-quinolinethiol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the thiol group of 8-quinolinethiol attacks the carbon atom of chloroacetic acid, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Sodium (8-quinolinylthio)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and thioether derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Sodium (8-quinolinylthio)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of sodium (8-quinolinylthio)acetate involves its interaction with specific molecular targets and pathways. The quinoline ring system can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the thiol group can form covalent bonds with proteins, inhibiting their activity and affecting cellular processes.
Comparison with Similar Compounds
Structural and Functional Analogues
Sodium Chloroacetate (C₂H₃ClO₂·Na)
- Structure : Simplistic acetate derivative with a chloro-substituted methyl group.
- Properties : Highly water-soluble but hazardous, causing severe eye/skin irritation .
- Comparison: Lacks the aromatic quinoline system, reducing stability in organic phases. The thioacetate group in sodium (8-quinolinylthio)acetate likely enhances lipophilicity and metal-chelating capacity compared to chloroacetate.
Sodium Acetate (CH₃COONa)
- Structure : Basic acetate salt without aromatic or sulfur substituents.
- Properties: Non-toxic, widely used in buffers (e.g., pH 4–5.5 for DNA precipitation) . Phase diagrams indicate high solubility in water and distinct thermal behavior (e.g., trihydrate formation) .
- Comparison: this compound’s quinoline and sulfur groups confer specialized agrochemical functionality, contrasting with sodium acetate’s general-purpose buffering role.
(5-Chloro-8-quinolinoxy)acetic Acid Derivatives
- Structure: Oxygen-linked (quinolinoxy) analogs with chloro-substituents (e.g., diethyl (5-chloro-8-quinolinoxy)malonate) .
- Properties : Enhanced pesticidal activity due to chloro groups; malonate esters improve biodegradability.
Physicochemical Properties
*Inferred from structural analogs. †Assumed based on agrochemical processing temperatures.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
